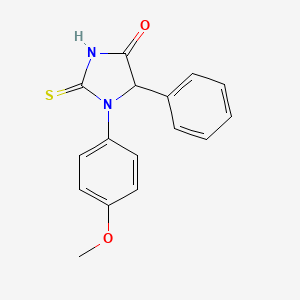![molecular formula C18H16N2O B12577323 2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)- CAS No. 642084-04-6](/img/structure/B12577323.png)
2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group and a biphenyl group linked through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- typically involves the reaction of 2-aminopyridine with a biphenyl derivative. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with a biphenylmethoxy halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and alkylating agents are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with only an amino group on the pyridine ring.
3-Methyl-2-pyridinamine: A methyl-substituted derivative.
N-([1,1’-biphenyl]-4-ylmethyl)-2-pyridinamine: A similar compound with a different substitution pattern on the biphenyl group
Uniqueness
2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the biphenyl group linked through a methoxy bridge enhances its potential interactions with biological targets and its utility in various applications .
Properties
CAS No. |
642084-04-6 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-[(2-phenylphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C18H16N2O/c19-18-17(11-6-12-20-18)21-13-15-9-4-5-10-16(15)14-7-2-1-3-8-14/h1-12H,13H2,(H2,19,20) |
InChI Key |
ZQXGWGKYHFNQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=C(N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


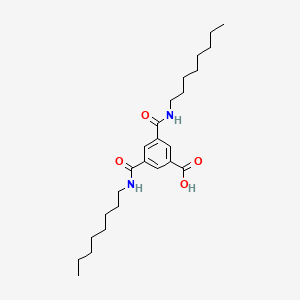
![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)
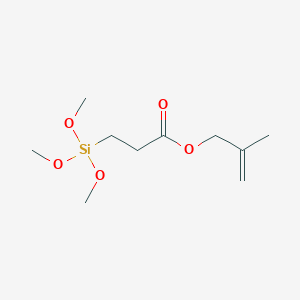
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)
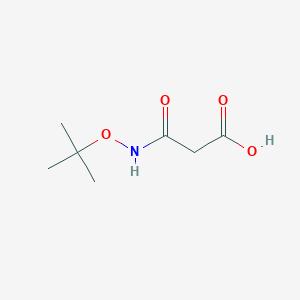
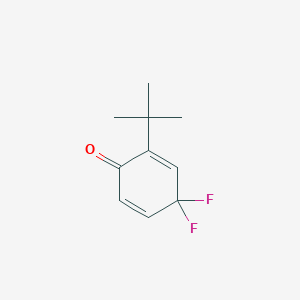
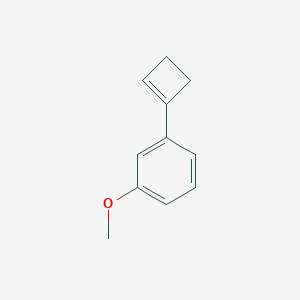
methanone](/img/structure/B12577317.png)
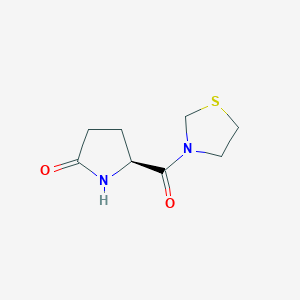
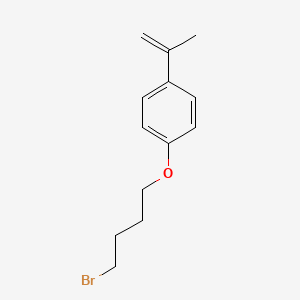
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
